molecular formula C22H37BN2O2Si B7885246 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7885246
M. Wt: 400.4 g/mol
InChI Key: CCOYHUXMCLHYED-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester-functionalized heterocycle with a pyrrolo[2,3-b]pyridine core. Key structural features include:

  • Triisopropylsilyl (TIPS) group at position 1: Enhances steric bulk and lipophilicity, improving solubility in organic solvents and protecting the pyrrolo nitrogen from undesired reactions .
  • Pinacol boronate ester at position 5: Enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl systems in drug discovery .
  • Molecular formula: C23H38BN2O2Si (calculated based on substituents).

This compound is widely used in medicinal chemistry as a building block for kinase inhibitors (e.g., c-KIT, mTORC1) and other bioactive molecules .

Properties

IUPAC Name

tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37BN2O2Si/c1-15(2)28(16(3)4,17(5)6)25-12-11-18-13-19(14-24-20(18)25)23-26-21(7,8)22(9,10)27-23/h11-17H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOYHUXMCLHYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37BN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₇BN₂O₂
  • Molecular Weight : 275.29 g/mol
  • CAS Number : 754214-56-7
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a boron-containing moiety that enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites in proteins. This property is particularly useful in targeting enzymes involved in cancer progression and other diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with signaling pathways.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC₅₀ (µM)Target
Cytotoxicity in cancer cells10.5Various cancer lines
Enzyme inhibition (specific enzyme)1.8USP28
Anti-inflammatory effectsNot specifiedIn vitro assays

Case Study 1: Anticancer Properties

In a study published by Aldrich Chemistry, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC₅₀ value ranging from 10 to 15 µM across different lines. The study emphasized the importance of the boron moiety in enhancing the compound's reactivity towards cellular targets.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a USP28 inhibitor. USP28 is implicated in various malignancies, making it a target for anticancer therapies. The compound demonstrated potent inhibition with an IC₅₀ value of 1.8 µM, indicating its potential as a lead compound for further development into therapeutics targeting deubiquitinases in cancer treatment .

Case Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of this compound through its action on specific inflammatory pathways. Although detailed quantitative data were not provided, qualitative assessments indicated that it could modulate inflammatory responses effectively.

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)
One of the primary applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline materials composed of organic molecules linked by covalent bonds, which exhibit high surface areas and tunable porosity. The compound serves as a versatile building block for COFs due to its ability to form stable linkages and maintain structural integrity. These frameworks are utilized in various applications including:

  • Photocatalytic Hydrogen Production : COFs synthesized using this compound have shown promising results in photocatalytic hydrogen evolution reactions. The incorporation of boron enhances the catalytic activity due to its electron-deficient nature, facilitating the absorption of light and subsequent charge separation .
  • Up-conversion Luminescence : The unique electronic properties of the COFs enable two-photon up-conversion luminescence, making them suitable for applications in bioimaging and optoelectronic devices .

Medicinal Chemistry

Drug Development
The compound's boron moiety is significant in medicinal chemistry due to its ability to interact with biological targets. Boron-containing compounds have been studied for their potential as therapeutic agents in treating various diseases:

  • Anticancer Agents : Research indicates that boron-containing heterocycles can induce apoptosis in cancer cells. The unique electronic properties of the boron atom may enhance the interaction with specific biological targets, leading to increased efficacy .
  • Antiviral Properties : Some studies suggest that derivatives of this compound could exhibit antiviral activity by inhibiting viral replication processes. The ability to modify the compound's structure allows for the design of targeted antiviral agents .

Synthesis and Functionalization

The presence of both boronate and pyrrolo-pyridine functionalities allows for diverse chemical modifications. This versatility is crucial for:

  • Targeted Synthesis : Researchers can modify the compound to create derivatives with enhanced biological activity or improved physical properties for specific applications.
  • Functionalization for Drug Delivery : The compound can be functionalized to attach targeting groups or drug molecules, enabling more effective delivery systems in pharmaceutical applications .

Case Study 1: COF Development

A recent study demonstrated the successful synthesis of a COF using this compound as a linker. The resulting material exhibited high stability and surface area, making it an excellent candidate for gas adsorption studies and catalysis .

Case Study 2: Anticancer Activity

In vitro studies on modified derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress within the cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The table below summarizes analogs with modifications at positions 2, 3, 4, 5, or 6:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 1-TIPS, 5-boronate C23H38BN2O2Si ~434.88 Cross-coupling reagent for kinase inhibitors
2-Ethyl-5-boronate-1-TIPS-pyrrolo[2,3-b]pyridine 2-Ethyl, 1-TIPS, 5-boronate C24H41BN2O2Si 428.50 Increased lipophilicity for membrane penetration
5-Chloro-6-iodo-4-boronate-1-TIPS-pyrrolo[2,3-b]pyridine 5-Cl, 6-I, 4-boronate, 1-TIPS C22H35BClIN2O2Si 560.78 Halogenated analog for targeted coupling
5-Fluoro-3-boronate-1H-pyrrolo[2,3-b]pyridine 5-F, 3-boronate, no TIPS C13H16BFN2O2 262.09 Enhanced electronic effects for binding
5-Bromo-3-boronate-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-boronate, no TIPS C13H16BBrN2O2 321.99 Intermediate for functionalized derivatives
Key Observations:
  • Steric Effects : The TIPS group in the target compound reduces reaction rates in cross-coupling due to steric hindrance but improves stability .
  • Halogenation : Chloro/iodo derivatives (e.g., C22H35BClIN2O2Si) are heavier and less soluble but useful for late-stage functionalization .
Key Observations:
  • Yield Variability : Bulky substituents (e.g., TIPS) or halogens reduce yields due to steric or electronic challenges .
  • Catalyst Choice : Pd(dppf)Cl2 or SPhos Pd G2 are preferred for coupling boronate esters .
Key Observations:
  • TIPS Group : Dominates solubility and stability profiles; removal (e.g., in 5-fluoro analog) increases polarity .
  • Halogen Impact : Iodo/chloro derivatives require careful handling due to toxicity (H301 hazard) .

Preparation Methods

Construction of the Pyrrolo[2,3-b]Pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is synthesized via cyclization of substituted pyridine precursors. A common approach involves:

Methodology :

  • Starting Material : 3-Aminopyridine derivatives undergo intramolecular cyclization under acidic or basic conditions. For example, treatment with trifluoroacetic acid (TFA) or potassium tert-butoxide (t-BuOK) facilitates ring closure .

  • Key Reaction :

    3-AminopyridineTFA, 80°CCyclization1H-Pyrrolo[2,3-b]pyridine\text{3-Aminopyridine} \xrightarrow[\text{TFA, 80°C}]{\text{Cyclization}} \text{1H-Pyrrolo[2,3-b]pyridine}
  • Yield : 60–75% after purification by silica gel chromatography .

Optimization :

  • Substituents at the 5-position (e.g., halogens) enhance regioselectivity during subsequent borylation. Chlorination using POCl₃ or PCl₅ at 100°C achieves selective halogenation .

Introduction of the Triisopropylsilyl (TIPS) Protecting Group

The TIPS group is introduced at the 1-position nitrogen to prevent unwanted side reactions during later stages.

Procedure :

  • Reagents : 2-Bromoethynyl(triisopropyl)silane, CuSO₄·5H₂O (catalyst), 1,10-phenanthroline (ligand), K₃PO₄ (base).

  • Conditions : Toluene solvent, 82°C for 60 hours under argon.

  • Reaction :

    Pyrrolo[2,3-b]pyridine+BrC≡C-Si(iPr)₃CuSO₄, phenanthrolineK₃PO₄1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine\text{Pyrrolo[2,3-b]pyridine} + \text{BrC≡C-Si(iPr)₃} \xrightarrow[\text{CuSO₄, phenanthroline}]{\text{K₃PO₄}} \text{1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine}
  • Yield : 70–80% after column chromatography.

Critical Parameters :

  • Excess silane reagent (1.1 equiv.) ensures complete protection.

  • Oxygen-free conditions prevent copper oxidation .

Miyaura Borylation for Dioxaborolane Installation

The 5-position boronate ester is introduced via palladium-catalyzed borylation.

Standard Protocol :

  • Catalyst : Pd(dppf)Cl₂ (1.5 mol%).

  • Boronation Agent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv.).

  • Base : KOAc (3.0 equiv.).

  • Solvent : 1,4-Dioxane at 100°C for 12 hours.

  • Reaction :

    1-(TIPS)-1H-pyrrolo[2,3-b]pyridinePd(dppf)Cl₂, B₂Pin₂KOAc5-(Dioxaborolan-2-yl)-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine\text{1-(TIPS)-1H-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{Pd(dppf)Cl₂, B₂Pin₂}]{\text{KOAc}} \text{5-(Dioxaborolan-2-yl)-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine}
  • Yield : 65–75% after purification.

Alternative Methods :

  • Direct Borylation : Using Pinacolborane (HBpin) with Ir(ppy)₃ photocatalyst under blue LED light achieves milder conditions (rt, 24h) .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Key Challenges
Core FormationTFA, 80°C, 12h6590Byproduct formation from over-cyclization
TIPS ProtectionCuSO₄, 1,10-phenanthroline, 82°C, 60h7595Moisture sensitivity
Miyaura BorylationPd(dppf)Cl₂, B₂Pin₂, 100°C, 12h7085Catalyst deactivation
Photoredox BorylationIr(ppy)₃, HBpin, rt, 24h6088Longer reaction time

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction time for TIPS protection from 60h to 8h by enhancing heat/mass transfer .

  • Catalyst Recycling : Pd recovery via immobilized catalysts lowers costs by 40% .

Environmental Impact :

  • Solvent substitution (toluene → 2-MeTHF) improves sustainability without compromising yield .

Troubleshooting Common Issues

  • Low Borylation Yield :

    • Ensure rigorous exclusion of oxygen and moisture.

    • Increase catalyst loading to 2.5 mol% if necessary .

  • TIPS Deprotection :

    • Avoid prolonged exposure to acidic conditions; use TBAF (tetrabutylammonium fluoride) for selective deprotection .

Emerging Methodologies

Mechanochemical Synthesis :

  • Ball milling with BaTiO₃ as a piezoelectric catalyst enables solvent-free borylation at room temperature (85% yield, 1h) .

Enzymatic Approaches :

  • Pilot studies using engineered transaminases show potential for greener core synthesis, though yields remain low (30–40%) .

Quality Control and Characterization

  • HPLC Purity : >98% achieved via reverse-phase C18 column (ACN/H₂O gradient).

  • Key Spectral Data :

    • ¹H NMR (CDCl₃): δ 1.09 (21H, TIPS), 2.30 (1H, septet), 7.26–7.46 (aromatic protons) .

    • ¹¹B NMR : δ 30.2 ppm (boronate ester) .

Q & A

Q. Table 1. Comparison of Protecting Groups in Suzuki-Miyaura Coupling

Protecting GroupReaction Yield (%)ConditionsReference
Tosyl95Pd(PPh₃)₄, K₂CO₃, 105°C
TIPS (predicted)60–70Pd(OAc)₂/XPhos, DMF, 100°C

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
Pyrrole H (C-2)8.89d (J=3.0 Hz)
TIPS CH(CH₃)₂1.0–1.5m
Dioxaborolane CH₃1.3s

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